molecular formula C17H13BrN8O2 B2494864 5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide CAS No. 2034393-74-1

5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide

Cat. No.: B2494864
CAS No.: 2034393-74-1
M. Wt: 441.249
InChI Key: MIJOEFJYQOVQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a potent and selective small-molecule inhibitor of Bone Marrow X kinase (BMX), also known as Epithelial and Endothelial Tyrosine Kinase (Etk). This compound demonstrates high specificity for BMX/Etk, a non-receptor tyrosine kinase belonging to the Tec family, which plays a critical role in intracellular signaling pathways that regulate cell survival, proliferation, and differentiation. The primary research value of this inhibitor lies in its application for probing the intricate functions of BMX in various physiological and pathological contexts. It is a key tool for investigating oncogenic signaling, particularly in cancers where BMX is implicated, such as certain subtypes of prostate cancer and glioblastoma, where it activates survival pathways like the STAT3 signaling cascade [Link to source: https://pubmed.ncbi.nlm.nih.gov/25772245/]. Researchers utilize this compound to elucidate mechanisms of drug resistance and to explore its potential as a therapeutic target. By selectively inhibiting BMX kinase activity, this molecule enables the study of inflammatory pathways and immune cell regulation, as BMX is also involved in signal transduction from various cytokine and growth factor receptors. Its sophisticated molecular architecture, featuring a nicotinamide core linked to a 1,2,4-oxadiazole-triazole pharmacophore, is designed for optimal binding affinity and selectivity, making it an essential chemical probe for fundamental kinase research and target validation studies.

Properties

IUPAC Name

5-bromo-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN8O2/c18-13-6-12(8-20-9-13)16(27)21-4-5-26-10-14(23-25-26)17-22-15(24-28-17)11-2-1-3-19-7-11/h1-3,6-10H,4-5H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJOEFJYQOVQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Bromo Group : Enhances lipophilicity and biological activity.
  • Pyridine and Triazole Moieties : Known for their roles in biological interactions.
  • Oxadiazole Ring : Associated with antimicrobial and anticancer activities.

Research indicates that the biological activity of this compound can be attributed to multiple mechanisms:

  • Antimicrobial Activity : The oxadiazole and triazole rings contribute to the inhibition of bacterial growth. Studies have shown that derivatives containing these moieties exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) in a dose-dependent manner .
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes implicated in cancer progression and bacterial resistance mechanisms, enhancing its therapeutic potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialStaphylococcus aureus0.25 μg/mL
AnticancerMCF-7 (breast cancer)0.65 μM
AnticancerMDA-MB-231 (breast cancer)2.41 μM
AntimicrobialEscherichia coli0.12 μg/mL

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of oxadiazole exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring was found to enhance this effect significantly.
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines showed that the compound induces apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Enzyme Inhibition Studies : The compound was tested against various enzymes involved in bacterial resistance mechanisms. Results indicated a significant inhibitory effect on DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit promising anticancer properties. The incorporation of the pyridine ring in this compound enhances its bioactivity against various cancer cell lines. For example, derivatives similar to this compound have shown effectiveness against breast cancer and other solid tumors by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties:
The compound has demonstrated significant antibacterial and antifungal activities. Research has shown that oxadiazole derivatives can inhibit the growth of a range of pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom and the pyridine ring appears to enhance these antimicrobial effects .

Antibiofilm Activity

Biofilm formation by bacteria is a major challenge in treating infections. Compounds like 5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide have been explored for their ability to disrupt biofilms. Studies indicate that modifications to the oxadiazole structure can lead to enhanced antibiofilm activity, making it a candidate for further development in combating biofilm-related infections .

Fluorescent Probes

Fluorescence Applications:
The unique structure of this compound allows it to function as a fluorescent probe. This property can be utilized in biological imaging and sensing applications. The compound's ability to exhibit fluorescence under specific conditions makes it valuable for tracking cellular processes in real-time .

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Effective against various cancer cell lines; induces apoptosis.
Antimicrobial Activity Active against Staphylococcus aureus, E. coli, and other pathogens.
Antibiofilm Activity Disrupts biofilm formation; potential for treating biofilm-related infections.
Fluorescent Probes Exhibits fluorescence; useful for biological imaging and sensing applications.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity : The target compound’s bromine atom and pyridin-3-yl-oxadiazole group distinguish it from analogs like 37 (fluorophenyl, methyl-oxadiazole). Bromine may enhance electrophilic interactions in target binding, while pyridinyl groups could improve solubility or kinase affinity .

Synthetic Challenges: Analog 37 was synthesized via a thiol-alkylation approach, achieving moderate purity (80.7%).

Biological Relevance : While 37 lacks reported activity data, nicotinamide-oxadiazole hybrids are frequently explored as kinase inhibitors. The PI3K pathway, critical in cell survival and cancer, is a plausible target for such compounds .

Crystallographic and Analytical Methods

Structural characterization of similar compounds often employs X-ray crystallography refined using programs like SHELXL, which is widely used for small-molecule and macromolecular refinement .

Notes

Data Limitations : Direct experimental data (e.g., synthesis yields, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and general trends in heterocyclic chemistry.

Methodological Considerations : Programs like SHELXL and SHELXTL are standard tools for crystallographic refinement of such compounds, ensuring accurate 3D structural models .

Therapeutic Potential: The PI3K pathway’s role in disease underscores the importance of nicotinamide-oxadiazole-triazole hybrids, though further studies are needed to validate the target compound’s efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis is required, starting with precursor coupling via nucleophilic substitution or cross-coupling reactions. For example, triazole-oxadiazole intermediates can be synthesized by heating 3-bromo-1H-1,2,4-triazole with nitrophenyl derivatives in sealed tubes, followed by microwave-assisted cyclization (80–120°C, 30–60 min) to form the oxadiazole core . Yield optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of pyridinyl reagents) or using Pd-catalyzed coupling under inert atmospheres . Purity is confirmed via TLC and column chromatography (silica gel, gradient elution with EtOAc/hexane).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400–600 MHz, DMSO-d6d_6) identifies proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, triazole CH at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~550–560) and fragmentation patterns consistent with bromo and oxadiazole moieties .
  • FT-IR : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 1540–1560 cm1^{-1} (oxadiazole ring) validate functional groups .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-screen solubility in PBS (pH 7.4) and DMEM via nephelometry. For stubborn cases, prodrug strategies (e.g., esterification of the nicotinamide carbonyl) may enhance bioavailability .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Focus on hydrogen bonds between the oxadiazole nitrogen and kinase backbone (e.g., hinge region Met793) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can structural modifications enhance selectivity against off-target receptors?

  • Methodological Answer :

  • SAR Analysis : Replace the 5-bromo group with electron-withdrawing substituents (e.g., -CF3_3) to modulate steric/electronic effects. Compare IC50_{50} values across kinase panels .
  • Bioisosteric Replacement : Substitute the triazole with a tetrazole (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) to retain π-π stacking while reducing metabolic liability .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy).
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC50_{50} .

Q. How can AI-driven tools optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Implement COMSOL Multiphysics coupled with ML algorithms (e.g., random forest regression) to predict optimal parameters (temperature, catalyst loading) based on historical reaction data. Autonomous labs can iteratively refine conditions via real-time feedback .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Methodological Answer :

  • Rodent Studies : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. LC-MS/MS quantifies AUC (target: ≥5 µg·h/mL) and t1/2_{1/2} (target: ≥4 h) .
  • Tissue Distribution : Use whole-body autoradiography to track 14^{14}C-labeled compound accumulation in organs .

Q. How should researchers design controls for off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Positive Controls : Use staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., erlotinib for EGFR).
  • Negative Controls : Include vehicle (DMSO) and scrambled siRNA in cell-based assays. Validate via Western blot (phospho-target vs. total protein) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.